6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- 6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-
Brand Name: Vulcanchem
CAS No.: 85149-47-9
VCID: VC19318751
InChI: InChI=1S/C16H12N2O/c1-18-13-9-5-3-7-11(13)15-14(16(18)19)10-6-2-4-8-12(10)17-15/h2-9,17H,1H3
SMILES:
Molecular Formula: C16H12N2O
Molecular Weight: 248.28 g/mol

6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-

CAS No.: 85149-47-9

Cat. No.: VC19318751

Molecular Formula: C16H12N2O

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- - 85149-47-9

Specification

CAS No. 85149-47-9
Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
IUPAC Name 5-methyl-11H-indolo[3,2-c]quinolin-6-one
Standard InChI InChI=1S/C16H12N2O/c1-18-13-9-5-3-7-11(13)15-14(16(18)19)10-6-2-4-8-12(10)17-15/h2-9,17H,1H3
Standard InChI Key MHMVPBSXECYXBK-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C3=C(C1=O)C4=CC=CC=C4N3

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a tetracyclic framework comprising an indole moiety fused to a quinoline system, with a lactam group at position 6 and a methyl substituent at position 5. The IUPAC name, 5-methyl-11H-indolo[3,2-c]quinolin-6-one, reflects its regiochemistry, where the indole nitrogen (position 1) bridges the quinoline ring (positions 2–9) and the lactam oxygen (position 6) . Key structural data include:

  • Molecular formula: C₁₆H₁₂N₂O

  • Exact mass: 248.094963 g/mol

  • SMILES: CN1C2=CC=CC=C2C3=C(C1=O)C4=CC=CC=C4N3 .

X-ray crystallography of analogous compounds confirms planar geometry, facilitating π-π stacking with DNA and proteins .

Synthetic Methodologies

Photocyclization Approaches

A one-pot synthesis via sequential photocyclizations of 3-(2-azidophenyl)-N-phenylacrylamides yields indolo[2,3-c]quinolin-6-ones. Ultraviolet irradiation induces aryl azide cyclization to form the indole core, followed by electrocyclic ring expansion to generate the quinoline-lactam system. This method achieves moderate-to-high yields (53–78%) and avoids costly metal catalysts .

Transition Metal-Catalyzed Cascades

Copper(I)-mediated nitrile-addition/N-arylation cascades enable efficient construction of the indoloquinoline scaffold. Starting from 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamides, CuBr/t-BuONa in DMF promotes cyclization to 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones in >80% yield. This method tolerates diverse substituents, enabling library synthesis for structure-activity studies .

Biological Activities

DNA Intercalation and Topoisomerase Inhibition

The planar structure facilitates DNA intercalation, stabilizing topoisomerase-I-DNA complexes and inducing double-strand breaks. Compound 2k (3-chloro-5,12-bis[2-(dimethylamino)ethyl] derivative) exhibits IC₅₀ values of 31 nM against HCT-116 colorectal cancer cells and overcomes resistance to SN-38 (irinotecan active metabolite) . In vivo studies show 60% tumor growth inhibition in HCT-116 xenograft models at 10 mg/kg .

Kinase Inhibition

Selective inhibition of Haspin kinase (IC₅₀ = 1–2 nM) is observed with methyl-substituted derivatives, as shown in Table 1. These compounds retain activity against DYRK1A and CLK1 (IC₅₀ = 5–143 nM) but show minimal off-target effects on CDKs or GSK3β .

Table 1: Selectivity Profile of 5-Methylindoloquinoline Derivatives

TargetIC₅₀ (nM)Selectivity Index vs. Haspin
Haspin1–21
DYRK1A5–1435–71
CLK17–2807–140
CDK9>1,000>500

Structure-Activity Relationships (SAR)

Substituent Effects

  • C5 Methyl Group: Enhances metabolic stability and lipophilicity (clogP = 3.2), improving blood-brain barrier penetration in preclinical models .

  • C3 Chlorination: Increases topoisomerase-I binding affinity by 10-fold compared to non-halogenated analogs .

  • N-Alkylation: Dimethylaminoethyl chains at C5/C12 improve solubility (aqueous solubility = 12 μM) while maintaining kinase selectivity .

Molecular Docking Insights

Docking simulations reveal that the lactam carbonyl forms hydrogen bonds with Top1 Asp533, while the indole nitrogen interacts with DNA base pairs. The methyl group at C5 occupies a hydrophobic pocket in Haspin’s ATP-binding site, explaining nanomolar inhibition .

Industrial and Research Applications

Drug Development

The compound serves as a lead for dual topoisomerase/kinase inhibitors. Phase I trials of analog 2k are underway for solid tumors, leveraging its oral bioavailability (F = 65% in rats) and low CYP450 inhibition (IC₅₀ > 50 μM) .

Material Science

Thin films of indoloquinolines exhibit fluorescence at λₑₘ = 450 nm, with potential applications in organic LEDs. The methyl derivative’s rigid structure enhances thermal stability (Tₘ = 358°C) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator